molecular formula C9H12BrNO2 B2638752 3-Amino-2-(4-bromophenyl)propane-1,2-diol CAS No. 1934914-07-4

3-Amino-2-(4-bromophenyl)propane-1,2-diol

Cat. No.: B2638752
CAS No.: 1934914-07-4
M. Wt: 246.104
InChI Key: LBCFDADAODIEAJ-UHFFFAOYSA-N
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Description

3-Amino-2-(4-bromophenyl)propane-1,2-diol is a substituted propane-1,2-diol derivative featuring an amino group (-NH₂) at the C3 position and a 4-bromophenyl group at the C2 position. This structure imparts unique physicochemical properties, including enhanced polarity due to the amino group and increased molecular weight from the brominated aromatic ring.

Properties

IUPAC Name

3-amino-2-(4-bromophenyl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-8-3-1-7(2-4-8)9(13,5-11)6-12/h1-4,12-13H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCFDADAODIEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-bromophenyl)propane-1,2-diol typically involves multi-step organic reactions. One common method includes the bromination of a phenylpropane derivative followed by the introduction of amino and hydroxyl groups through subsequent reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-bromophenyl)propane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-2-(4-bromophenyl)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-bromophenyl)propane-1,2-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the propane-1,2-diol backbone but differing in substituents, stereochemistry, and functional groups.

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents Key Features
3-Amino-2-(4-bromophenyl)propane-1,2-diol C₉H₁₁BrNO₂ -NH₂ (C3), 4-Bromophenyl (C2) High polarity due to -NH₂; bromine enhances lipophilicity
3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol C₁₃H₁₈O₄ 4-Allyl-2-methoxyphenoxy (C3) Ether linkage; methoxy and allyl groups enable polymer crosslinking
3-(2-methoxyphenoxy)propane-1,2-diol C₁₀H₁₄O₄ 2-Methoxyphenoxy (C3) Lower steric hindrance; potential as a plasticizer or solvent
(2S,3R)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)propane-1,2-diol C₁₇H₁₉BrO₄ 4-Bromophenyl, 2-ethoxyphenoxy (C3) Stereospecific configuration; ethoxy group may influence bioavailability
3-(4-chloro-2-propylphenoxy)propane-1,2-diol C₁₂H₁₇ClO₃ 4-Chloro-2-propylphenoxy (C3) Chlorine and propyl groups increase hydrophobicity; agrochemical applications

Physicochemical Properties

  • Polarity: The amino group in this compound confers higher water solubility compared to ether-linked analogs (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) .
  • Thermal Stability: Ether-containing analogs (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) exhibit higher thermal stability due to rigid phenoxy groups, whereas the amino group may reduce stability under acidic conditions .

Research Findings and Gaps

  • Biological Activity: No direct studies on this compound were identified, but its bromophenyl moiety is associated with antimicrobial activity in related compounds .
  • Industrial Relevance : Propane-1,2-diol derivatives with methoxy/allyl groups are prioritized in green chemistry for resin synthesis , while brominated variants remain understudied.
  • Data Limitations : Quantitative data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

Overview

3-Amino-2-(4-bromophenyl)propane-1,2-diol, also known as (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, is a chiral compound with significant biological activity. Its unique structure, characterized by a bromine atom attached to a phenyl group and an amino alcohol moiety, positions it as a valuable candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Chemical Formula : C9H12BrNO2
  • Molecular Weight : Approximately 232.1 g/mol
  • CAS Number : 605647-69-6

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
  • Receptor Binding : The presence of the bromine atom enhances binding affinity through halogen bonding, influencing receptor function and modulating biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell growth in breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, the compound significantly reduced bacterial viability.

Bacterial StrainControl Viability (%)Treated Viability (%)
Staphylococcus aureus10020
Escherichia coli10015

Applications in Medicine and Industry

The potential applications of this compound span various fields:

  • Pharmaceutical Development : Due to its anticancer and anti-inflammatory properties, it is being explored as a lead compound for new drug formulations.
  • Chemical Synthesis : The compound serves as an important intermediate in organic synthesis and may be utilized in the production of specialty chemicals.

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